An In-depth Technical Guide to 2-[(4-carbamoylphenyl)amino]acetic acid (CAS 355809-32-4)
An In-depth Technical Guide to 2-[(4-carbamoylphenyl)amino]acetic acid (CAS 355809-32-4)
Introduction
In the landscape of modern pharmaceutical development and medicinal chemistry, the meticulous characterization of all compounds, including intermediates and impurities, is paramount. This guide provides a comprehensive technical overview of 2-[(4-carbamoylphenyl)amino]acetic acid (CAS 355809-32-4), a molecule of significant interest due to its identification as a known impurity of the direct thrombin inhibitor, Dabigatran.[1] Beyond its relevance in pharmaceutical quality control, the core structure of this compound, the phenylaminoacetic acid scaffold, represents a "privileged structure" in medicinal chemistry. Such scaffolds are recurring molecular frameworks found in a multitude of biologically active compounds, serving as versatile starting points for the design and synthesis of novel therapeutic agents.[1] The presence of a carboxylic acid and a carbamoyl (carboxamide) group provides multiple points for hydrogen bonding, which is crucial for molecular recognition in biological systems.
This document will serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, synthesis, spectroscopic characterization, and potential biological significance of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 2-[(4-carbamoylphenyl)amino]acetic acid are summarized in the table below. While some data, such as the boiling point, are available, other experimental values like the melting point and specific solubility are not widely reported in the public domain.
| Property | Value | Source(s) |
| CAS Number | 355809-32-4 | [1] |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 501.5 ± 35.0 °C at 760 mmHg | |
| Melting Point | Not reported | - |
| Solubility | Not explicitly reported; expected to have some solubility in polar organic solvents like DMSO and DMF. | - |
| Topological Polar Surface Area (TPSA) | 92.42 Ų | [1] |
| LogP | 0.282 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis and Purification
The synthesis of 2-[(4-carbamoylphenyl)amino]acetic acid is most commonly achieved through a two-step process involving a nucleophilic substitution reaction followed by hydrolysis.[1] This approach is both direct and efficient for laboratory-scale preparation.
Synthetic Workflow
Caption: Synthetic route for 2-[(4-carbamoylphenyl)amino]acetic acid.
Experimental Protocol
The following is a representative protocol for the synthesis of 2-[(4-carbamoylphenyl)amino]acetic acid.
Step 1: Synthesis of Ethyl 2-[(4-carbamoylphenyl)amino]acetate
-
To a solution of 4-aminobenzamide (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for instance, potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-[(4-carbamoylphenyl)amino]acetate, which can be purified by recrystallization or column chromatography.
Step 2: Hydrolysis to 2-[(4-carbamoylphenyl)amino]acetic acid
-
Dissolve the ethyl 2-[(4-carbamoylphenyl)amino]acetate intermediate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-[(4-carbamoylphenyl)amino]acetic acid.
Purification:
The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.
Predicted Spectroscopic Characterization
¹H NMR (Proton NMR) Spectroscopy (Predicted, in DMSO-d₆)
-
~12.5 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid (-COOH).
-
~7.7 ppm (d, 2H): These are the aromatic protons ortho to the carbamoyl group.
-
~7.5 ppm (br s, 1H): This broad singlet is one of the protons of the primary amide (-CONH₂).
-
~7.0 ppm (br s, 1H): This is the second proton of the primary amide (-CONH₂).
-
~6.6 ppm (d, 2H): These are the aromatic protons ortho to the amino group.
-
~6.5 ppm (t, 1H): This triplet corresponds to the proton of the secondary amine (-NH-).
-
~3.9 ppm (d, 2H): These are the methylene protons (-CH₂-) adjacent to the amino and carboxylic acid groups.
¹³C NMR (Carbon NMR) Spectroscopy (Predicted, in DMSO-d₆)
-
~172 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
-
~168 ppm: Carbonyl carbon of the amide (-CONH₂).
-
~145 ppm: Aromatic quaternary carbon attached to the amino group.
-
~131 ppm: Aromatic CH carbons ortho to the carbamoyl group.
-
~125 ppm: Aromatic quaternary carbon attached to the carbamoyl group.
-
~112 ppm: Aromatic CH carbons ortho to the amino group.
-
~45 ppm: Methylene carbon (-CH₂-).
IR (Infrared) Spectroscopy (Predicted, KBr pellet)
-
3400-3200 cm⁻¹ (broad): O-H stretching of the carboxylic acid, and N-H stretching of the primary and secondary amines.
-
3050-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.
-
~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1660 cm⁻¹ (strong): C=O stretching of the primary amide (Amide I band).
-
~1600 cm⁻¹: N-H bending of the primary amide (Amide II band) and C=C stretching of the aromatic ring.
Mass Spectrometry (MS) (Predicted)
-
Electrospray Ionization (ESI):
-
Positive Mode [M+H]⁺: Expected at m/z 195.07.
-
Negative Mode [M-H]⁻: Expected at m/z 193.06.
-
-
Key Fragmentation: Fragmentation would likely involve the loss of water (-18) from the carboxylic acid, loss of the carboxylic acid group (-45), and cleavage of the C-N bond between the aromatic ring and the acetic acid moiety.
Potential Biological Significance and Applications
The primary significance of 2-[(4-carbamoylphenyl)amino]acetic acid in the pharmaceutical industry is its status as an impurity in Dabigatran etexilate, a widely used anticoagulant.[1] The synthesis and characterization of such impurities are critical for analytical and regulatory purposes to ensure the safety and efficacy of the final drug product.
Beyond its role as an impurity, the core structure of this molecule holds potential in medicinal chemistry. The "(4-carbamoylphenyl)amino" group is a key pharmacophore that has been successfully utilized in the design of various enzyme inhibitors.[1] This moiety is a crucial recognition element that can bind to the active sites of enzymes.
Potential Enzyme Target Interactions
Caption: Potential interactions with various enzyme targets.
-
Aurora Kinase Inhibitors: Structure-activity relationship (SAR) studies have shown that the "(4-carbamoylphenyl)amino" group is a critical component for binding to the active site of Aurora kinases, which are key regulators of cell division and are targets in cancer therapy.[1]
-
Other Potential Targets: While direct studies on this specific compound are limited, the broader class of phenylaminoacetic acid derivatives has been investigated for activity against several other enzymes, including:
-
Kynurenine-3-monooxygenase (KMO): An enzyme in the tryptophan metabolism pathway and a target for neurodegenerative diseases.
-
Inosine Monophosphate Dehydrogenase (IMPDH): A target for antiviral and anticancer agents.
-
Protein Kinase C (PKC): A family of enzymes involved in signal transduction, implicated in cancer and other diseases.
-
Safety and Handling
As a chemical used in a laboratory setting, appropriate safety precautions must be observed when handling 2-[(4-carbamoylphenyl)amino]acetic acid.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Signal Word: Warning.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid dust formation.
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.
-
References
-
An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (2017). Asian Journal of Chemistry, 29(6), 1255-1258. [Link]
- Dabigatran etexilate impurity, process of its preparation, and its use as a reference standard. (2014).
-
PREPARATION PROCESS FOR HIGH-PURITY DABIGATRAN ETEXILATE. (2021). European Patent Office. [Link]
-
Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. (2013). Agilent Technologies. [Link]
-
Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. (2023). IUCrData, 8(11). [Link]
-
2-Amino-2-phenylacetic acid. LookChem. [Link]
- A process for the preparation of phenylcarbamates. (2008).
-
Synthesis of A. 2-[(4-Phenylbenzoyl)amino]acetic acid. PrepChem.com. [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). Molecules, 27(3), 1033. [Link]
-
Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (2021). IUCrData, 6(11). [Link]
-
SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). ResearchGate. [Link]
